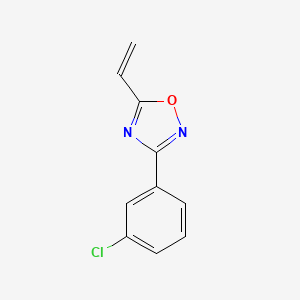

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPSQMAAMIQCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244456 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311318-06-5 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its prominence stems from its role as a privileged structural motif and a robust bioisostere for amide and ester functionalities.[1] This bioisosteric replacement often imparts enhanced metabolic stability, improved pharmacokinetic profiles, and favorable drug-like properties to lead compounds.[4] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, making them a fertile ground for the development of novel therapeutics.[1][5][6][7] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. The introduction of the ethenyl (vinyl) group at the 5-position offers a reactive handle for further chemical elaboration, such as Michael additions or polymerization, expanding its utility as a versatile building block.[8]

Part 1: Synthetic Strategy and Execution

The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most reliably achieved through the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.[9] This strategy is favored for its versatility, high yields, and the wide availability of starting materials.

Retrosynthetic Analysis & Mechanistic Rationale

Our target molecule, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, can be disconnected across the C5-N4 and C3-O2 bonds of the oxadiazole ring. This retrosynthetic approach identifies two primary precursors: 3-chlorobenzamidoxime and acrylic acid (or a derivative like acryloyl chloride).

The forward synthesis involves two key transformations:

-

O-Acylation: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the activated acrylic acid, forming an O-acylamidoxime intermediate. This step is critical, and its efficiency depends on the proper activation of the carboxylic acid.

-

Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step is typically promoted by heat or microwave irradiation.[1][10]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsm.com [ijpsm.com]

- 8. researchgate.net [researchgate.net]

- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

This guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and development.[1][2] This document will delve into the predicted Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data, offering insights into the experimental considerations and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Overview

The structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole combines a substituted aromatic ring with a vinyl group through a 1,2,4-oxadiazole linker. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be used for its identification and characterization. The following sections will explore the anticipated outcomes of the primary spectroscopic techniques used for the elucidation of such structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[1] For 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, Electron Impact (EI) ionization is a suitable method for generating a detailed fragmentation spectrum.

Predicted Mass Spectrum Data

| m/z (predicted) | Ion Structure | Relative Intensity |

| 206/208 | [M]+• (Molecular Ion) | High |

| 178/180 | [M - CO]+• | Moderate |

| 139/141 | [ClC6H4CN]+ | High |

| 111/113 | [ClC6H4]+ | Moderate |

| 67 | [C4H3N2O]+ | Moderate |

| 53 | [C3H3N2]+ | Low |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume of the sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Interpretation of the Fragmentation Pattern

The fragmentation of 1,2,4-oxadiazoles under EI-MS conditions is well-documented and typically involves cleavage of the heterocyclic ring. The predicted fragmentation pathway for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is initiated by the loss of a stable neutral molecule, such as carbon monoxide, followed by further fragmentation of the resulting ions. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks).

Caption: Predicted NMR correlations for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and structural elucidation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. By combining the data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can confidently confirm the synthesis of the target compound and proceed with further investigations into its chemical and biological properties. The predicted data serves as a reliable reference for experimental verification.

References

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Fei, Q., Liu, C., & Luo, Y. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6529. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Fiorito, S., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2753. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel heterocyclic compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the causal reasoning behind critical experimental and computational choices. While a specific crystal structure for this exact molecule is not yet publicly deposited, this guide presents a validated workflow that, if followed, will yield a robust and publishable crystallographic and computational analysis.

Introduction: The Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a privileged scaffold in modern drug discovery, prized for its unique bioisosteric properties that allow it to serve as a stable replacement for ester and amide functionalities. This five-membered heterocyclic ring is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, incorporates a reactive ethenyl (vinyl) group, offering a versatile handle for further synthetic modifications, and a chlorophenyl group, which can influence molecular packing and electronic properties. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

This guide will detail the necessary steps from synthesis and crystallization to advanced computational analysis, providing a self-validating system for obtaining and interpreting the crystal structure.

Part 1: Synthesis and Crystallization

The successful growth of high-quality single crystals is the cornerstone of any crystallographic analysis. This begins with the synthesis of the pure compound.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[3] The proposed synthesis for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is outlined below.

Sources

quantum chemical calculations for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole: A Computational Roadmap in Drug Discovery

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable metabolic stability and its role as a bioisostere for esters and amides.[1][2] This guide provides a comprehensive computational workflow for characterizing 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a representative molecule of this class. We will employ Density Functional Theory (DFT), a powerful quantum chemical method, to elucidate its structural, electronic, and spectroscopic properties.[3][4][5] The insights derived from these calculations are paramount for understanding molecular reactivity, guiding synthetic efforts, and predicting the molecule's potential as a therapeutic agent. This document is structured as a practical roadmap for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each computational step, from ground-state optimization to the prediction of drug-like properties.

Introduction: The Intersection of Quantum Chemistry and Drug Design

In the multi-parameter optimization challenge that is drug discovery, computational methods provide an indispensable toolkit for accelerating progress and reducing late-stage attrition.[6] Quantum chemistry, in particular, offers a first-principles approach to understanding molecular behavior by solving the electronic structure of a molecule.[2][7] This allows for the accurate prediction of a wide array of properties before a molecule is ever synthesized.

The target of our study, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, possesses several features of interest for drug design:

-

The 1,2,4-Oxadiazole Core: A five-membered heterocycle known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Its nitrogen and oxygen atoms serve as key points for hydrogen bonding.

-

The 3-Chlorophenyl Group: The halogen substituent can modulate lipophilicity, membrane permeability, and metabolic stability, and can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.

-

The 5-Ethenyl (Vinyl) Group: This unsaturated moiety provides a potential site for metabolic transformation or a reactive handle for further synthetic elaboration.

This guide will systematically dissect this molecule's properties using a validated computational strategy.

The Computational Strategy: A Validating Workflow

Our approach is designed as a self-validating workflow. We begin by determining the most stable three-dimensional structure of the molecule and confirm its stability through vibrational analysis. This optimized geometry then serves as the reliable foundation for all subsequent electronic property calculations. The calculated properties, in turn, provide the necessary inputs for higher-level applications like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Caption: Computational workflow for quantum chemical analysis.

Part 1: Molecular Structure and Vibrational Properties

The first and most crucial step in any quantum chemical analysis is to determine the molecule's most stable 3D conformation, known as the ground-state geometry. An inaccurate structure will lead to erroneous electronic properties.

Rationale for Method Selection

We will employ Density Functional Theory (DFT) for our calculations. DFT has become the workhorse of computational chemistry because it offers an excellent balance of accuracy and computational cost, making it ideal for molecules of pharmaceutical interest.[5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies polarization functions, which allow for anisotropy in the electron density, essential for describing bonding in cyclic systems.

Experimental Protocol: Geometry Optimization & Frequency Analysis

This protocol outlines the steps for performing the calculation using the Gaussian software package, a widely used program in computational chemistry.[1][8]

Step 1: Building the Initial Structure

-

Use a molecular builder like GaussView or Avogadro to construct the 3D structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.

-

Perform a preliminary "clean-up" using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

Save the coordinates as a Gaussian input file (.gjf or .com).

Step 2: Creating the Gaussian Input File

-

Create a text file named molecule_opt_freq.com.

-

The file should contain the following sections:

-

Link 0 Commands (%): Define memory and processors. %nprocshared=8 and %mem=16GB are good starting points. %chk=molecule.chk saves a checkpoint file for later use.

-

Route Section (#): Specifies the calculation type. #p B3LYP/6-311++G(d,p) Opt Freq requests optimization followed by a frequency calculation at the chosen level of theory. p requests additional print output.

-

Title Section: A brief description of the calculation.

-

Molecule Specification: The charge (0 for neutral) and spin multiplicity (1 for a singlet ground state), followed by the Cartesian coordinates from Step 1.

-

Example Gaussian Input File (molecule_opt_freq.com):

Step 3: Running the Calculation

-

Submit the input file to Gaussian. This is typically done via a command line: g16 < molecule_opt_freq.com > molecule_opt_freq.log

Step 4: Analysis of Results

-

Optimization Convergence: Open the output .log file and search for "Optimization completed." This confirms the geometry optimization algorithm successfully found a stationary point on the potential energy surface.

-

Frequency Analysis: Search for "Frequencies --". A successful optimization to a true energy minimum will show zero imaginary frequencies .[9][10] If one or more negative frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

-

Extracting Data: The optimized Cartesian coordinates, key geometric parameters, and calculated vibrational frequencies with their corresponding IR intensities can be extracted from the output file for tabulation.

Data Presentation: Optimized Geometry and Vibrational Spectrum

The following tables present illustrative data that would be obtained from a successful calculation.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Atom(s) | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(oxadiazole)-O | 1.35 | |

| N(oxadiazole)-N | 1.40 | |

| C(phenyl)-Cl | 1.75 | |

| C(ethenyl)=C | 1.34 | |

| **Bond Angles (°) ** | ||

| C-O-N (oxadiazole) | 105.0 | |

| C-N=C (oxadiazole) | 110.0 | |

| **Dihedral Angles (°) ** | ||

| Phenyl-Oxadiazole | 25.0 |

| | Oxadiazole-Ethenyl | 5.0 |

Table 2: Illustrative Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | IR Intensity | Assignment |

|---|---|---|

| 3105 | High | C-H stretch (aromatic) |

| 3050 | Medium | C-H stretch (ethenyl) |

| 1640 | High | C=C stretch (ethenyl) |

| 1590 | High | C=N stretch (oxadiazole ring) |

| 1475 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-Cl stretch |

| 850 | Strong | C-H out-of-plane bend (aromatic) |

Part 2: Electronic Properties and Chemical Reactivity

With a validated ground-state geometry, we can now confidently calculate the molecule's electronic properties, which are key to understanding its reactivity and potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactivity can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[13]

Table 3: Illustrative Frontier Orbital Energies

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.8 | Electron-donating ability |

| E(LUMO) | -1.5 | Electron-accepting ability |

| ΔE (LUMO-HOMO) | 5.3 | High kinetic stability |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[14][15] It maps the electrostatic potential onto the molecule's electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. This is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[16][17]

-

Red/Yellow Regions: Negative potential (electron-rich), indicating sites susceptible to electrophilic attack and favorable for hydrogen bond accepting.

-

Blue Regions: Positive potential (electron-poor), indicating sites susceptible to nucleophilic attack and favorable for hydrogen bond donating.

Sources

- 1. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]

- 2. quantumgrad.com [quantumgrad.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. aurlide.fi [aurlide.fi]

- 5. youtube.com [youtube.com]

- 6. rowansci.substack.com [rowansci.substack.com]

- 7. m.youtube.com [m.youtube.com]

- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. ossila.com [ossila.com]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. MEP [cup.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

solubility and stability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for esters and amides, which can enhance metabolic stability and modulate target selectivity.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of a specific analogue, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough evaluation. We will delve into the theoretical underpinnings of solubility and stability of heterocyclic compounds, provide step-by-step methodologies for their determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction to 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

The compound 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole belongs to a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery.[2] The 1,2,4-oxadiazole ring is a privileged scaffold, appearing in numerous biologically active molecules with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The physicochemical properties of such compounds, particularly their solubility and stability, are critical determinants of their therapeutic potential, influencing everything from formulation development to in vivo bioavailability and shelf-life.[5][6]

The structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole incorporates a 3-chlorophenyl group, which can influence its lipophilicity and electronic properties, and a vinyl (ethenyl) group, a reactive handle that can be used for further synthetic modifications. A thorough understanding of its solubility in various physiological and formulation-relevant solvents, as well as its stability under different stress conditions, is paramount for its advancement as a potential drug candidate.

Predicted Physicochemical Properties

While experimental data is sparse, we can predict some of the physicochemical properties of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₇ClN₂O | Based on its chemical structure. |

| Molecular Weight | ~206.63 g/mol | Calculated from the molecular formula. |

| LogP | 3.0 - 4.0 | The presence of the chlorophenyl group suggests moderate to high lipophilicity. |

| Aqueous Solubility | Low | High LogP and the aromatic nature of the compound suggest poor solubility in water. |

| Solubility in Organic Solvents | Good | Derivatives of 1,2,4-oxadiazole are generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform. |

| pKa | Weakly basic | The nitrogen atoms in the oxadiazole ring can act as weak bases. |

Solubility Assessment

The solubility of a drug candidate is a critical factor that affects its absorption and bioavailability.[7] Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.[8][9]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to assess structure-solubility relationships.[8][9] It measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in 100% DMSO.

-

Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer-containing wells to achieve a final concentration of 100 µM with 1% DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[7][10]

-

Compound Addition: Add an excess amount of solid 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole to a series of vials containing various solvents of interest (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid, and various organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Dilution and Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in a range of common solvents.

| Solvent | Expected Solubility |

| Water | Very Low (< 1 µg/mL) |

| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low (< 1 µg/mL) |

| 0.1 N HCl | Low |

| Dimethyl Sulfoxide (DMSO) | Very High (> 10 mg/mL) |

| Ethanol | Moderate |

| Methanol | Moderate |

| Acetonitrile | Moderate |

| Dichloromethane | High |

Visualization of Solubility Workflow

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scispace.com [scispace.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

literature review of 1,2,4-oxadiazole derivatives in medicinal chemistry

An In-Depth Technical Guide to 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the 1,2,4-Oxadiazole Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the pantheon of heterocyclic scaffolds, the five-membered 1,2,4-oxadiazole ring has established itself as a "privileged structure."[1][2] Its significance stems not only from its presence in a wide array of biologically active molecules but also from its crucial role as a bioisosteric replacement for amide and ester functionalities.[3][4][5] This substitution often enhances metabolic stability and improves oral bioavailability, addressing two of the most significant hurdles in drug development.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the 1,2,4-oxadiazole core. We will move beyond a simple recitation of facts to explore the causality behind its utility—from the strategic advantages of different synthetic routes to the nuanced structure-activity relationships that govern its therapeutic potential. We will delve into its applications across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and logical diagrams to illuminate complex concepts.

Part 1: Strategic Synthesis of the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring is a well-established field, yet the choice of synthetic route is a critical decision dictated by factors such as substrate availability, desired substitution patterns, and scalability. The most prevalent methods involve the cyclization of amidoxime derivatives, a testament to the versatility of this intermediate.

The primary synthetic pathways can be broadly categorized as:

-

Two-Step Cyclization of Amidoximes with Acylating Agents: This is the classical and most widely used approach. It involves the O-acylation of an amidoxime with a carboxylic acid derivative (commonly an acyl chloride or anhydride) to form an O-acylamidoxime intermediate, which is then cyclized, often under thermal conditions or with a base, to yield the 3,5-disubstituted 1,2,4-oxadiazole. The reliability and broad substrate scope of this method make it a workhorse in medicinal chemistry.

-

One-Pot Synthesis from Amidoximes and Carboxylic Acids: To improve efficiency, one-pot procedures have been developed where the amidoxime reacts directly with a carboxylic acid in the presence of a coupling agent (e.g., EDC, DCC, CDI). More recent innovations include room-temperature, one-pot methods using a superbase medium like NaOH/DMSO, which are highly efficient for creating diverse analogs.[6][7][8]

-

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) and a nitrile.[6][9] While elegant, this route can be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization.[6]

-

Oxidative Cyclization: Newer methods involve the oxidative coupling of amidines and other precursors. For instance, a copper-catalyzed cascade reaction of amidines and methylarenes provides a novel route under mild conditions.[7]

The diagram below illustrates the most common synthetic pathway, highlighting the key intermediates.

Caption: General synthetic pathway for 1,2,4-oxadiazoles via amidoxime acylation.

Comparative Analysis of Key Synthetic Routes

The choice of synthesis is a strategic one. The following table provides a comparative analysis to guide this decision-making process.

| Synthetic Route | Key Reagents | Typical Time | Typical Temp. | Typical Yield (%) | Advantages | Disadvantages |

| Amidoxime & Acyl Chloride | Amidoxime, Acyl Chloride, Base | 1-16 h | 0 °C to Reflux | 60-95% | High yields, well-established, broad scope. | Requires pre-synthesis of amidoxime; multi-step.[8] |

| One-Pot (Amidoxime & Acid) | Amidoxime, Carboxylic Acid, Coupling Agent | 4-24 h | Room Temp. | 11-90% | Streamlined process, avoids isolating intermediates.[6] | Yields can be variable; requires coupling agents. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide Precursor, Nitrile, Base/Catalyst | 12-24 h | Room Temp. | Moderate | Access to different substitution patterns. | Non-reactivity of some nitriles; potential for side reactions.[6] |

| Oxidative Cyclization | Amidine, Methylarene, Cu-Catalyst | 12-24 h | Mild | Moderate-Good | Novel, mild conditions.[7] | Less established, may have a narrower substrate scope. |

Part 2: Therapeutic Landscape and Biological Activities

The 1,2,4-oxadiazole scaffold is pleiotropic, demonstrating a vast spectrum of biological activities.[6][10] This versatility has led to its exploration in numerous therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a paramount challenge in medicinal chemistry, and 1,2,4-oxadiazole derivatives have emerged as a particularly promising class of compounds.[11][12] Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of cellular signaling pathways.

-

Tubulin Polymerization Inhibition: Certain benzofuran-containing 1,2,4-oxadiazole derivatives have shown potent cytotoxic activity at sub-micromolar concentrations, comparable to the reference compound combretastatin-A4.[10]

-

Enzyme Inhibition: Derivatives have been developed as potent inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[10][13] For example, replacing the amide group of the HDAC inhibitor vorinostat with a 1,2,4-oxadiazole bioisostere resulted in compounds with prominent activity against human acute myeloid leukemia cells.[13]

-

Kinase Inhibition: The scaffold is integral to the design of kinase inhibitors, targeting enzymes like EGFR, which are often dysregulated in cancer.[14]

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro cytotoxicity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines.

| Compound Class/Reference | MCF-7 (Breast) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | Other Cell Line IC₅₀ (µM) |

| Imidazopyrazine hybrids[13] | 0.68 | 1.56 | - | A-375 (Melanoma): 0.79 |

| Isoxazole-quinazoline hybrids[13] | 0.056 | 0.76 | 0.011 | MDA MB-231 (Breast): 0.06 |

| 5-Fluorouracil conjugates[15] | 0.76 | 0.18 | 1.13 | MDA MB-231 (Breast): 0.93 |

| HDAC Inhibitor Analogs[13] | - | 5.31 | - | U937 (Leukemia): 0.29 |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, often by modulating the NF-κB signaling pathway.[1][16]

A study focused on optimizing an anti-inflammatory hit compound led to the discovery of a derivative, compound 17 , which significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[16] Further mechanistic studies revealed that this compound blocked the phosphorylation of the p65 subunit of NF-κB and prevented its nuclear translocation, thereby downregulating the inflammatory cascade.[16] This targeted mechanism highlights the scaffold's potential for developing selective anti-inflammatory drugs with fewer side effects than traditional NSAIDs.[17]

Caption: Key SAR insights for 1,2,4-oxadiazole antibacterial agents.

Part 4: Field-Proven Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating methodologies for the synthesis of a representative 1,2,4-oxadiazole and its subsequent evaluation in a standard biological assay.

Protocol 1: Synthesis of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole

This protocol details a classic two-step synthesis, a reliable method for producing 3,5-diaryl-1,2,4-oxadiazoles. Objective: To synthesize a representative 1,2,4-oxadiazole via O-acylation of an amidoxime followed by cyclodehydration.

Materials:

-

Benzamidoxime

-

4-Chlorobenzoyl chloride

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Step-by-Step Methodology:

Part A: Synthesis of O-(4-chlorobenzoyl)benzamidoxime (Intermediate)

-

Reaction Setup: To a solution of benzamidoxime (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Acylation: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude O-acylamidoxime intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Part B: Cyclodehydration to 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole

-

Reaction Setup: Dissolve the crude O-acylamidoxime intermediate from Part A in anhydrous toluene (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours. Monitor the formation of the 1,2,4-oxadiazole product by TLC.

-

Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes the evaluation of the anticancer activity of a synthesized compound against a cancer cell line (e.g., MCF-7).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium with 0.5% DMSO) and "blank" (medium only).

-

Incubation: Incubate the plate for 48 hours in a CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Prospects

The 1,2,4-oxadiazole ring is unequivocally a scaffold of high importance in medicinal chemistry. Its dual role as a versatile pharmacophore and a metabolically robust bioisostere ensures its continued relevance in the design of next-generation therapeutics. The synthetic routes to its core are mature and flexible, allowing for the creation of vast and diverse chemical libraries.

The broad therapeutic potential, spanning from oncology to neurodegenerative disease, is well-documented. Future efforts will likely focus on several key areas:

-

Target Specificity: Moving beyond broad cytotoxicity to designing derivatives that selectively inhibit specific isoforms of enzymes or receptor subtypes to minimize off-target effects.

-

Novel Conjugates: The creation of hybrid molecules that link the 1,2,4-oxadiazole core to other known pharmacophores to achieve synergistic effects or multi-target activity. [11][12][15]* Green Chemistry: Further development of environmentally friendly, efficient, and scalable synthetic methods to meet the demands of pharmaceutical production. [6] As our understanding of disease biology deepens, the rational design of molecules based on this privileged scaffold will undoubtedly continue to yield novel drug candidates that can address unmet medical needs.

References

- Gomółka, A., et al. (2021).

- Kaur, R., et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech.

- Mohanaroopan, S., et al. (2022).

- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- Lee, W., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. NIH.

- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.

- BenchChem. (n.d.). comparison of different synthetic routes to 1,2,4-oxadiazoles. BenchChem.

- Kumar, A., & Bhatia, R. (2022).

- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Arch Pharm (Weinheim).

- ResearchGate. (n.d.). Traditional synthetic routes towards 1,2,4-oxadiazoles.

- Bartolini, M., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.

- Kumar, A., & Bhatia, R. (2022).

- Lee, W., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed.

- BenchChem. (n.d.). comparing the efficacy of different synthetic routes to 1,2,4-oxadiazoles. BenchChem.

- Street, L. J., et al. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.

- Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini Rev Med Chem.

- ResearchGate. (n.d.). Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH2-N-allyl...

- de Oliveira, R. B., et al. (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules.

- Srinivasa, M., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.

- ResearchGate. (n.d.). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.

- Tooker, A., et al. (2016). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH.

- Zhang, J., et al. (2020).

- Sci-Hub. (n.d.). Oxadiazole: A highly versatile scaffold in drug discovery. Sci-Hub.

- Bohrium. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Bohrium.

- Sharma, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.

- Gomółka, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Boström, J., et al. (n.d.). Oxadiazoles in Medicinal Chemistry.

- d'Amore, C., et al. (2022). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. NIH.

- Wang, M., et al. (2024).

- Dove Medical Press. (2022).

- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online.

- SpringerLink. (2024).

- Nature. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches.

- Street, L. J., et al. (1990). Synthesis and Biological Activity of 1,2,4-Oxadiazole Derivatives: Highly Potent and Efficacious Agonistsfor Cortical Muscarinic Receptors.

Sources

- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Oxadiazole: A highly versatile scaffold in drug discovery / Archiv der Pharmazie, 2022 [sci-hub.box]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Executive Summary

The small molecule 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole emerges from a chemical scaffold of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged structure, frequently appearing in compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Often employed as a bioisostere for amide or ester groups, this heterocycle can enhance metabolic stability and improve pharmacokinetic profiles.[1][4][5] While the therapeutic potential of this scaffold is well-documented, the specific biological targets of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole remain unknown. This guide presents a comprehensive, multi-phase strategic framework for the systematic identification and validation of its molecular targets. We will proceed from high-throughput computational predictions to unbiased proteomic screening and culminate in rigorous biophysical and genetic validation. This in-depth approach is designed to de-risk and accelerate the translation of this promising compound from a chemical entity to a potential therapeutic agent.

Introduction: The Therapeutic Promise and Challenge of a Novel 1,2,4-Oxadiazole

The 1,2,4-oxadiazole moiety has garnered substantial attention in drug discovery, with derivatives showing promise against a range of diseases.[1][2][3] Structurally related compounds have demonstrated potential as anticancer agents, possibly through the inhibition of key enzymes like histone deacetylases (HDACs), thymidylate synthase, or topoisomerase II.[6] For instance, some derivatives have shown potent cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231. Others have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[7]

The subject of this guide, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, combines this privileged heterocycle with a chlorophenyl group—a common substituent in pharmacologically active compounds—and a reactive ethenyl (vinyl) group, which provides a handle for further chemical modification. Despite its promising architecture, its mechanism of action is a black box. The critical first step in realizing its therapeutic potential is, therefore, the unambiguous identification of its protein targets—a process known as target deconvolution.[8][9] This guide outlines a robust, multi-pronged strategy to achieve this, transforming a molecule of high potential into one with a well-defined biological function.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Causality Statement: We initiate our investigation with computational methods as they provide a rapid, cost-effective means to survey the vast landscape of the human proteome and generate a tractable list of high-probability candidate targets. This hypothesis-driven approach, grounded in the principle that structurally similar molecules often exhibit similar bioactivities, allows us to focus subsequent, resource-intensive experimental work on the most promising avenues.[10][11]

Methodology 1: Cheminformatic and Machine Learning-Based Target Prediction

This protocol leverages existing chemogenomic databases to predict targets based on structural similarity to compounds with known biological activities.

Protocol:

-

Compound Representation: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.

-

Database Mining: Utilize computational tools such as FastTargetPred or TargetHunter, which compare the compound's molecular fingerprints against a pre-compiled database of active molecules from sources like ChEMBL.[10][12]

-

Similarity Search: Input the SMILES string into the selected tool. The algorithm calculates the Tanimoto similarity between the query molecule and the database compounds.[13]

-

Target Association: The tool outputs a ranked list of putative protein targets associated with the most structurally similar compounds in the database.[12]

-

Data Curation: Filter the results based on a similarity threshold (e.g., Tanimoto coefficient > 0.7) and the biological relevance of the predicted targets to plausible disease areas (e.g., oncology, inflammation).

Methodology 2: Molecular Docking and Virtual Screening

This approach models the physical interaction between the small molecule and the three-dimensional structures of potential protein targets.

Protocol:

-

Ligand Preparation: Generate a 3D conformation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and perform energy minimization using computational chemistry software (e.g., Schrödinger Maestro, MOE).

-

Target Library Curation: Assemble a virtual library of protein structures from the Protein Data Bank (PDB). Prioritize targets identified in the cheminformatics screen and other proteins known to be modulated by oxadiazole derivatives (e.g., kinases, HDACs, GPCRs, serine proteases).[3][6]

-

Binding Site Definition: For each protein target, define the binding pocket, typically the known active site or an allosteric site.

-

Virtual Screening: Perform high-throughput virtual screening, docking the prepared ligand into the binding site of each protein in the library using software like AutoDock or Glide.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). A lower binding energy indicates a more favorable interaction.

-

Pose Analysis: Visually inspect the top-ranked docking poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible and chemically sensible.

Phase 1 Workflow and Expected Outcomes

The in silico phase generates a prioritized list of candidate targets for experimental validation.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. mdpi.com [mdpi.com]

physicochemical properties of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the physicochemical properties of a compound. These parameters govern everything from a molecule's absorption and distribution to its metabolic stability and formulation potential. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the comprehensive characterization of novel chemical entities.

We will focus on a specific molecule of interest: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-regarded heterocyclic motif in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and other pharmacokinetic properties. The presence of a 3-chlorophenyl group and a reactive ethenyl (vinyl) substituent provides a unique combination of lipophilicity, potential for metabolic transformation, and a handle for further synthetic elaboration.

While extensive public data on this specific molecule is scarce, this guide will serve as a comprehensive roadmap for its characterization. We will not merely list properties; we will delve into the causality behind the experimental choices, providing detailed, self-validating protocols, and grounding our discussion in authoritative scientific principles. This document is structured to empower you, the researcher, to generate a robust and reliable physicochemical profile for this and other novel compounds.

Section 1: Synthesis and Structural Elucidation

Before any physicochemical properties can be determined, the synthesis and unequivocal structural confirmation of the target molecule are paramount.

Synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various established routes. A common and effective method involves the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, followed by cyclization.

A plausible synthetic route starting from 3-chlorobenzamidoxime and acryloyl chloride is depicted below.

Caption: Synthetic pathway for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.

-

Step 1: Acylation of 3-Chlorobenzamidoxime

-

To a stirred solution of 3-chlorobenzamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add pyridine (1.1 eq).

-

Slowly add a solution of acryloyl chloride (1.05 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.

-

-

Step 2: Cyclization to 1,2,4-Oxadiazole

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours.

-

Monitor the formation of the 1,2,4-oxadiazole product by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Analysis [1][2][3][4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

The solvent should be chosen based on the compound's solubility and should not have signals that overlap with key analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis (Expected Signals):

-

¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) for the 3-chlorophenyl group protons. The ethenyl group protons should appear as a characteristic set of multiplets in the vinylic region (around 5-7 ppm).

-

¹³C NMR: Expect distinct signals for the two carbons of the 1,2,4-oxadiazole ring (typically >150 ppm), signals for the carbons of the 3-chlorophenyl ring (around 120-140 ppm, with the carbon bearing the chlorine showing a characteristic chemical shift), and two signals for the ethenyl group carbons (around 110-140 ppm).

-

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[5][6][7][8]

Protocol for FTIR Analysis [5][6][7][8]

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis (Expected Absorptions):

-

Look for characteristic absorption bands:

-

C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹).

-

C-O-N stretching of the oxadiazole ring.

-

Aromatic C=C stretching from the phenyl ring (around 1450-1600 cm⁻¹).

-

C-H stretching from the aromatic and ethenyl groups (above 3000 cm⁻¹).

-

C-Cl stretching (typically in the fingerprint region, below 800 cm⁻¹).

-

-

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[9][10][11][12][13]

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis [9][10][11][12][13]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis (Expected Results):

-

The primary goal is to identify the molecular ion peak ([M+H]⁺).

-

The high-resolution measurement should provide the exact mass, which can be used to confirm the elemental composition (C₁₀H₇ClN₂O). The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio).

-

Section 2: Fundamental Physicochemical Properties

These properties are foundational to understanding the compound's solid-state characteristics and thermal stability.

Melting Point (MP)

Importance in Drug Development: The melting point is a crucial indicator of a compound's purity and identity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid. It also influences solubility and dissolution rate.

Experimental Determination: Capillary Method [14][15][16][17]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 20 °C below the expected melting point (if unknown, a preliminary rapid determination is necessary).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

Boiling Point (BP)

Relevance for Thermal Stability and Purification: While many pharmaceutical compounds are solids at room temperature and may decompose before boiling, the boiling point is a key property for liquids, indicating volatility and thermal stability. It can be relevant for purification processes like distillation if the compound is a liquid or a low-melting solid.

Experimental Determination: Thiele Tube Method (for small quantities) [18][19][20][21][22]

-

Apparatus Setup:

-

Fill a small test tube or fusion tube with the liquid sample to a depth of about 1-2 cm.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band.

-

Suspend the thermometer assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

Section 3: Ionization and Lipophilicity

These two properties are cornerstones of pharmacokinetics, governing how a drug is absorbed, distributed, and eliminated.

Acid Dissociation Constant (pKa)

Significance for Absorption and Distribution: The pKa value determines the extent of ionization of a compound at a given pH. Since the non-ionized form of a drug is generally more lipid-soluble and more readily crosses biological membranes, the pKa is critical for predicting its behavior in the gastrointestinal tract and other physiological compartments. The 1,2,4-oxadiazole ring is generally considered a weak base.

Experimental Determination: Potentiometric Titration [23][24][25][26][27]

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol or acetonitrile may be required.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Workflow:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add small, precise increments of the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Octanol-Water Partition Coefficient (LogP)

Impact on Permeability and Pharmacokinetics: LogP is a measure of a compound's lipophilicity. It is defined as the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. LogP is a key predictor of membrane permeability, protein binding, and overall ADME properties.

Experimental Determination: Shake-Flask Method [28][29][30][31][32]

-

Preparation:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4, for LogD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of the compound in the aqueous phase.

-

-

Partitioning:

-

In a glass vial, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and the octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

-

Section 4: Solubility

Aqueous Solubility

Crucial for Bioavailability and Formulation: For orally administered drugs, aqueous solubility is a prerequisite for absorption. Poor solubility can lead to low bioavailability and challenges in developing suitable formulations.

Experimental Determination: Shake-Flask Method for Thermodynamic Solubility [33][34][35][36][37]

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached.

-

-

Separation and Analysis:

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the thermodynamic solubility.

-

Section 5: Computational Prediction and Data Summary

In the absence of experimental data, computational models provide valuable estimations of physicochemical properties, guiding experimental design and prioritization.[38][39][40][41][42]

Computational Tools: A variety of software packages and web servers (e.g., SwissADME, ChemAxon, Schrödinger Suite) can predict these properties based on the molecule's 2D or 3D structure. These predictions are based on quantitative structure-property relationship (QSPR) models or other algorithms.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Values are predictive estimates based on computational models and the properties of similar structures, and should be confirmed by experimental determination.

| Property | Predicted Value / Range | Experimental Protocol | Importance in Drug Discovery |

| Molecular Formula | C₁₀H₇ClN₂O | Mass Spectrometry | Fundamental identity of the molecule |

| Molecular Weight | 206.63 g/mol | Mass Spectrometry | Influences diffusion and transport properties |

| Melting Point | 70 - 90 °C | Capillary Method | Indicator of purity, stability, and influences solubility |

| Boiling Point | > 300 °C (Decomposes) | Thiele Tube Method | Indicator of thermal stability and volatility |

| pKa (of conjugate acid) | 1.5 - 2.5 | Potentiometric Titration | Governs ionization state, affecting solubility and permeability |

| LogP | 3.0 - 3.5 | Shake-Flask Method | Measures lipophilicity, key for membrane permeation |

| Aqueous Solubility | Low (< 10 µg/mL) | Shake-Flask Method | Critical for absorption and bioavailability |

| Topological Polar Surface Area (TPSA) | 48.9 Ų | (Computational) | Predicts passive molecular transport through membranes |

| Number of Rotatable Bonds | 2 | (Computational) | Influences conformational flexibility and binding |

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- Avdeef, A. (2012).

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of potentiometric pKa determination. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]